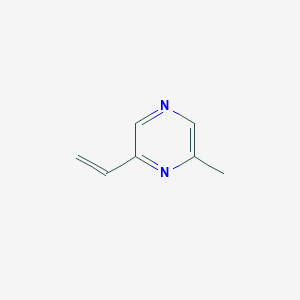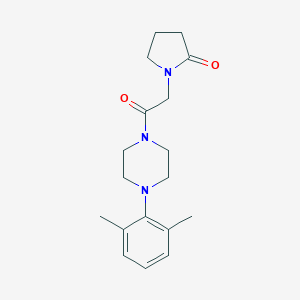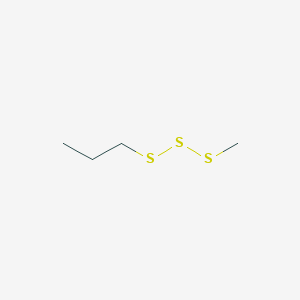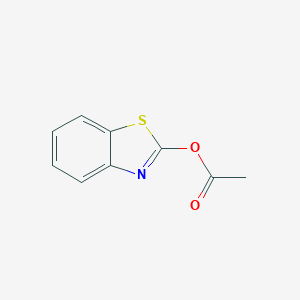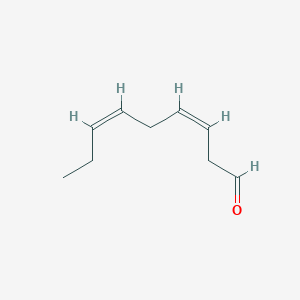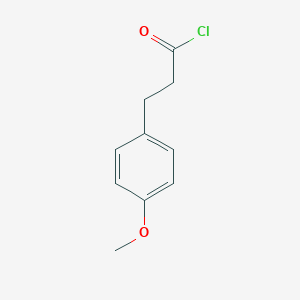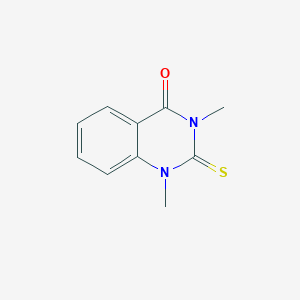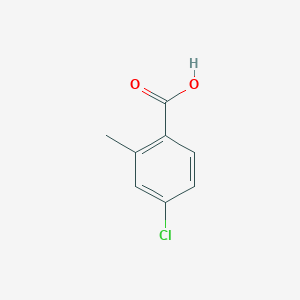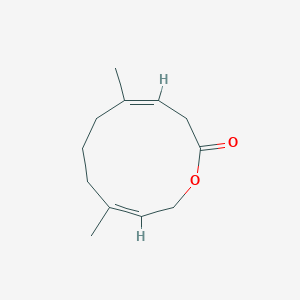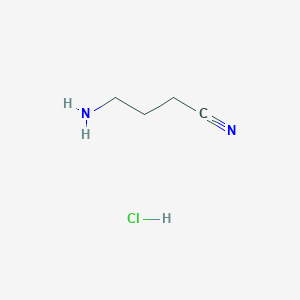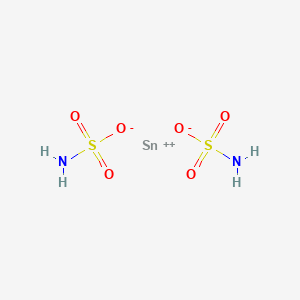
Tin(2+) disulphamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tin(2+) disulphamate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
作用機序
The mechanism of action of Tin(2+) disulphamate is not fully understood. However, it has been suggested that this compound exerts its anti-inflammatory and anti-cancer effects by inhibiting the activity of certain enzymes and proteins involved in these processes.
生化学的および生理学的効果
Tin(2+) disulphamate has been shown to possess various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells and reduce inflammation. In addition, it has been shown to possess insecticidal properties and can be used to control pests in crops.
実験室実験の利点と制限
Tin(2+) disulphamate has several advantages and limitations for lab experiments. One of the advantages is that it is relatively easy to synthesize and purify. In addition, it has been shown to possess anti-inflammatory and anti-cancer properties, making it a potential candidate for drug development.
However, one of the limitations of Tin(2+) disulphamate is that its mechanism of action is not fully understood. In addition, more research is needed to determine its toxicity and potential side effects.
将来の方向性
There are several future directions for the study of Tin(2+) disulphamate. One of the future directions is to determine its mechanism of action and identify the specific enzymes and proteins that it targets. This will help in the development of more effective drugs based on this compound.
Another future direction is to study the toxicity and potential side effects of Tin(2+) disulphamate. This will help in determining its safety for use in humans and the environment.
In addition, more research is needed to explore the potential applications of Tin(2+) disulphamate in agriculture and environmental science. This will help in developing more sustainable solutions for pest control and water pollution.
Conclusion
In conclusion, Tin(2+) disulphamate is a chemical compound that has potential applications in various fields, including medicine, agriculture, and environmental science. It possesses anti-inflammatory and anti-cancer properties and can be synthesized using a simple method. However, more research is needed to determine its mechanism of action, toxicity, and potential applications.
合成法
Tin(2+) disulphamate is synthesized using a simple method that involves the reaction between tin(II) chloride and ammonium disulphamate in water. The reaction results in the formation of Tin(2+) disulphamate, which can be purified using various techniques such as recrystallization and chromatography.
科学的研究の応用
Tin(2+) disulphamate has been studied for its potential applications in various fields, including medicine, agriculture, and environmental science. In medicine, this compound has been shown to possess anti-inflammatory and anti-cancer properties. It has been studied for its potential use in the treatment of various types of cancer, including breast cancer, lung cancer, and prostate cancer. Tin(2+) disulphamate has also been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis.
In agriculture, Tin(2+) disulphamate has been studied for its potential use as a pesticide. It has been shown to possess insecticidal properties and can be used to control pests in crops. In addition, this compound has been studied for its potential use in the preservation of food products.
In environmental science, Tin(2+) disulphamate has been studied for its potential use in the removal of heavy metals from contaminated water. It has been shown to possess the ability to bind with heavy metals and remove them from water, making it a potential solution for water pollution.
特性
CAS番号 |
18653-83-3 |
|---|---|
製品名 |
Tin(2+) disulphamate |
分子式 |
H4N2O6S2Sn |
分子量 |
310.9 g/mol |
IUPAC名 |
tin(2+);disulfamate |
InChI |
InChI=1S/2H3NO3S.Sn/c2*1-5(2,3)4;/h2*(H3,1,2,3,4);/q;;+2/p-2 |
InChIキー |
ZPRVNEJJMJMSCN-UHFFFAOYSA-L |
異性体SMILES |
NS(=O)(=O)O[Sn]OS(=O)(=O)N |
SMILES |
NS(=O)(=O)[O-].NS(=O)(=O)[O-].[Sn+2] |
正規SMILES |
NS(=O)(=O)[O-].NS(=O)(=O)[O-].[Sn+2] |
その他のCAS番号 |
18653-83-3 |
関連するCAS |
5329-14-6 (Parent) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





